![molecular formula C15H20N2O2 B5699617 4-[(cyclopentylacetyl)amino]-N-methylbenzamide](/img/structure/B5699617.png)
4-[(cyclopentylacetyl)amino]-N-methylbenzamide
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Overview
Description
The compound 4-[(cyclopentylacetyl)amino]-N-methylbenzamide belongs to the class of 4-aminobenzamides, which are known for their versatile biological activities, including anticonvulsant effects. These compounds have been synthesized and evaluated in various studies to understand their pharmacological potential and chemical properties (Clark et al., 1984).
Synthesis Analysis
The synthesis of 4-aminobenzamides typically involves the acylation of primary or secondary amines with corresponding benzoyl chlorides or acids. For example, the synthesis of similar compounds has been reported where amino groups are introduced into the benzamide structure to achieve the desired biological activity (Clark et al., 1984).
Molecular Structure Analysis
The molecular structure of benzamides is crucial for their chemical and biological properties. Studies involving X-ray crystallography and NMR spectroscopy have been conducted to determine the structure and conformation of benzamide derivatives (Karabulut et al., 2014).
Chemical Reactions and Properties
Benzamides undergo various chemical reactions, including cycloaddition and condensation, which are essential for synthesizing complex molecules with potential biological activities. For instance, N-fluorobenzamide-directed formal [4+2] cycloaddition reaction with maleic anhydride has been utilized to access fluorescent aminonaphthalic anhydrides, demonstrating the reactivity of benzamide derivatives under specific conditions (Lu et al., 2022).
Physical Properties Analysis
The physical properties of benzamides, such as solubility, melting points, and stability, are influenced by their molecular structure. The solubility of 4-aminobenzamide, for example, has been studied in various solvents, providing insights into the compound's behavior in different environments (Ouyang et al., 2019).
Chemical Properties Analysis
The chemical properties of benzamides, including reactivity, functional group transformations, and interaction with biological molecules, are central to their pharmacological effects. Studies have explored the reductive chemistry of benzamide derivatives to understand their mechanism of action in biological systems (Palmer et al., 1995).
properties
IUPAC Name |
4-[(2-cyclopentylacetyl)amino]-N-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-16-15(19)12-6-8-13(9-7-12)17-14(18)10-11-4-2-3-5-11/h6-9,11H,2-5,10H2,1H3,(H,16,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPYVWOKRYWDOQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)NC(=O)CC2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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